molecular formula C14H28O2 B13816610 Methyl 2,8-dimethylundecanoate CAS No. 55955-74-3

Methyl 2,8-dimethylundecanoate

Cat. No.: B13816610
CAS No.: 55955-74-3
M. Wt: 228.37 g/mol
InChI Key: WNNNNJOPCSUOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,8-dimethylundecanoate is an organic compound with the molecular formula C14H28O2. It is an ester derived from 2,8-dimethylundecanoic acid and methanol. This compound is known for its unique chemical structure, which includes a long carbon chain with two methyl groups at positions 2 and 8. It is used in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,8-dimethylundecanoate can be synthesized through the esterification of 2,8-dimethylundecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,8-dimethylundecanoate undergoes several types of chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2,8-Dimethylundecanoic acid.

    Reduction: 2,8-Dimethylundecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2,8-dimethylundecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of methyl 2,8-dimethylundecanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic processes.

Comparison with Similar Compounds

Methyl 2,8-dimethylundecanoate can be compared with other similar esters, such as:

    Methyl undecanoate: Lacks the methyl groups at positions 2 and 8, resulting in different chemical and physical properties.

    Methyl 2-methylundecanoate: Contains only one methyl group at position 2, leading to variations in reactivity and applications.

    Methyl 8-methylundecanoate: Contains a single methyl group at position 8, affecting its chemical behavior and uses.

The presence of two methyl groups in this compound makes it unique, providing distinct steric and electronic effects that influence its reactivity and applications.

Properties

CAS No.

55955-74-3

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

methyl 2,8-dimethylundecanoate

InChI

InChI=1S/C14H28O2/c1-5-9-12(2)10-7-6-8-11-13(3)14(15)16-4/h12-13H,5-11H2,1-4H3

InChI Key

WNNNNJOPCSUOIZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCCCC(C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.